molecular formula C6H11NaO2 B1630105 Sodium 4-methylvalerate-1-13C CAS No. 287111-41-5

Sodium 4-methylvalerate-1-13C

Cat. No.: B1630105
CAS No.: 287111-41-5
M. Wt: 139.13 g/mol
InChI Key: ZTRIBXMDBFDMQW-NWZHYJCUSA-M
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Description

Sodium 4-methylvalerate-1-13C: is a stable isotope-labeled compound, specifically a sodium salt of 4-methylvaleric acid where the carboxyl carbon is replaced with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms .

Scientific Research Applications

Sodium 4-methylvalerate-1-13C is widely used in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.

    Biology: Employed in metabolic labeling experiments to study the incorporation of carbon-13 into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and in quality control processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-methylvalerate-1-13C typically involves the carboxylation of 4-methylvaleric acid with carbon-13 labeled carbon dioxide. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The resulting 4-methylvaleric acid-1-13C is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled carbon dioxide and stringent quality control measures to ensure isotopic purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methylvalerate-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium 4-methylvalerate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

    Sodium 4-methylvalerate: Similar structure but without the carbon-13 isotope.

    Sodium isovalerate-1-13C: Another carbon-13 labeled compound with a different structure.

    Sodium propionate-2-13C: A shorter chain carbon-13 labeled compound.

Uniqueness: Sodium 4-methylvalerate-1-13C is unique due to its specific isotopic labeling, which allows for detailed studies in various scientific fields. Its structure and labeling make it particularly useful for tracing metabolic pathways and studying reaction mechanisms .

Properties

IUPAC Name

sodium;4-methyl(113C)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2.Na/c1-5(2)3-4-6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRIBXMDBFDMQW-NWZHYJCUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635466
Record name Sodium 4-methyl(1-~13~C)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-41-5
Record name Sodium 4-methyl(1-~13~C)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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